molecular formula C14H19NO4 B14884527 5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid CAS No. 2098092-68-1

5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14884527
CAS No.: 2098092-68-1
M. Wt: 265.30 g/mol
InChI Key: WCXQJMGMFLLSTB-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

2098092-68-1

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO4/c1-15-8-10(14(16)17)6-11(15)9-4-5-12(18-2)13(7-9)19-3/h4-5,7,10-11H,6,8H2,1-3H3,(H,16,17)

InChI Key

WCXQJMGMFLLSTB-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C2=CC(=C(C=C2)OC)OC)C(=O)O

Origin of Product

United States

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